Introduction: The Strategic Importance of 4-Bromopyrimidine Hydrobromide
Introduction: The Strategic Importance of 4-Bromopyrimidine Hydrobromide
An In-Depth Technical Guide to 4-Bromopyrimidine Hydrobromide for Advanced Chemical Synthesis
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. 4-Bromopyrimidine hydrobromide emerges as a pivotal building block in this domain, valued for its defined reactivity and strategic utility. The presence of a bromine atom at the 4-position activates the pyrimidine ring for a variety of synthetic transformations, primarily nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and handling of 4-bromopyrimidine hydrobromide, grounding technical data with practical, field-proven insights.
Core Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. 4-Bromopyrimidine hydrobromide is the salt form of 4-bromopyrimidine, which enhances its stability and simplifies handling compared to the free base.
Chemical Structure and Identifiers
The structure consists of a pyrimidine ring substituted with a bromine atom at the C4 position, protonated and paired with a bromide counter-ion.
Caption: Structure and Key Identifiers of 4-Bromopyrimidine Hydrobromide.
Physicochemical and Computed Properties
The physical state and stability of the hydrobromide salt are critical for experimental design and storage. The following tables summarize its key properties.
Table 1: Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | Appearance | White to orange to green powder or crystals |[1][2] | | Purity | Typically ≥95-98% |[3][4] | | Storage | Store in a cool, dry, sealed, well-ventilated place, often under an inert atmosphere.[3][5][6] Recommended storage at 2-8°C.[1] | | Solubility | The hydrochloride salt form offers enhanced stability and solubility.[7] |
Table 2: Computed Molecular Properties (for 4-Bromopyrimidine free base)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 158.98 g/mol | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
| Topological Polar Surface Area | 25.8 Ų | [8] |
| Complexity | 57.7 |[8] |
Reactivity and Synthetic Applications
The synthetic value of 4-bromopyrimidine hydrobromide lies in the reactivity of the C-Br bond. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly susceptible to nucleophilic attack and facilitates participation in various cross-coupling reactions. This makes it an essential precursor for introducing the pyrimidine moiety into more complex molecular architectures.[9]
Core Reactivity Profile
-
Nucleophilic Aromatic Substitution (SNAr): The 4-halo substituent on the pyrimidine ring is prone to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[9] This is a fundamental reaction for building libraries of substituted pyrimidines.
-
Metal-Catalyzed Cross-Coupling: The C-Br bond readily participates in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of C-C, C-N, and C-O bonds, providing access to complex derivatives that are otherwise difficult to synthesize.[7]
Caption: Synthetic utility workflow of 4-bromopyrimidine hydrobromide.
Applications in Drug Discovery and Agrochemicals
4-Bromopyrimidine hydrobromide is a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1]
-
Pharmaceuticals: Pyrimidine derivatives are integral to drugs with antiviral, anticancer, and anti-inflammatory properties.[10] The compound is used to create molecules targeting central nervous system (CNS) disorders and viral infections.[7] It is also instrumental in developing inhibitors for epigenetic targets like Bromodomain-containing protein 4 (BRD4), which is implicated in cancer and inflammation.[11]
-
Agrochemicals: It serves as a building block in the development of effective pesticides and herbicides.[1]
Synthesis Protocol: A One-Pot Approach
While various methods exist for the synthesis of 4-bromopyrimidines, one-pot reactions offer an efficient and less time-consuming alternative to multi-step procedures involving reagents like phosphorous oxybromide.[9] The following protocol is adapted from established literature for the synthesis of 4-bromopyrimidines from accessible precursors.[9]
Causality and Experimental Rationale
This method leverages the enhanced reactivity of nitriles towards nucleophiles in the presence of a strong acid like hydrogen bromide.[9] Dry hydrogen bromide gas dissolved in a solvent like 1,4-dioxane acts as both a catalyst for the cyclization and the bromine source for the final product, streamlining the entire process into a single operational step.
Step-by-Step Methodology
Objective: To synthesize a condensed 4-bromopyrimidine derivative in a one-pot reaction.
Materials:
-
2-aminonitrile derivative (10 mmol)
-
Halogenoacetonitrile (10 mmol)
-
Saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL)
-
Crushed ice
-
n-hexane (for recrystallization)
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add the 2-aminonitrile (10 mmol) and the halogenoacetonitrile (10 mmol).
-
Addition of HBr: Carefully add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane to the mixture.
-
Reaction: Stir the resultant mixture at a controlled temperature of 15-20°C for 2 hours.
-
Maturation: Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete cyclization and bromination.
-
Work-up: Pour the reaction mixture into crushed ice. This will precipitate the product and quench the reaction.
-
Isolation: The condensed 4-bromopyrimidine will precipitate as a pale yellow solid. Filter the solid from the mixture.[9]
-
Purification: Purify the crude product by recrystallization from n-hexane to yield the pure 4-bromopyrimidine derivative.[9]
Spectroscopic Characterization
Unambiguous characterization of 4-bromopyrimidine and its derivatives is essential. While specific data for the hydrobromide salt is limited, analysis techniques for related bromopyrimidines are well-documented. Advanced techniques like vacuum ultraviolet (VUV) photoabsorption spectroscopy have been used to probe the excited states of bromopyrimidine isomers, assigning observed bands to specific electronic transitions, such as π* ← π and those involving nitrogen and bromine lone pairs.[12] Standard methods like ¹H NMR, Mass Spectrometry, and IR spectroscopy are routinely used to confirm the structure and purity of these compounds.[13][14]
Safety, Handling, and Storage
Due to its toxicity, proper handling of 4-bromopyrimidine hydrobromide is paramount. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5][15]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5] | | | | Additional Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][6] |Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and approved eye/face protection (safety goggles and/or face shield).[6][15][16]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place waste in a suitable, labeled container for disposal.[17]
Storage and Stability
-
Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6][17] A refrigerator (2-8°C) is often recommended.[1][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6][17] The compound may be sensitive to air and moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is advised for long-term stability.[5][6]
Conclusion
4-Bromopyrimidine hydrobromide is a high-value, versatile reagent for chemical synthesis. Its well-defined reactivity, particularly in nucleophilic substitution and cross-coupling reactions, provides a reliable pathway to complex pyrimidine-containing molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthetic utility, and stringent safety requirements is essential for leveraging its full potential to drive innovation.
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